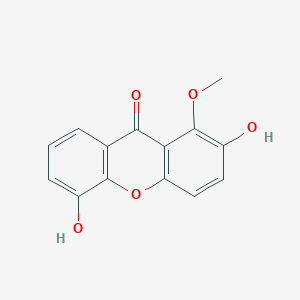
2,5-Dihydroxy-1-methoxyxanthone
Overview
Description
2,5-Dihydroxy-1-methoxyxanthone is a xanthone isolated from the twigs of Mammea siamensis . It is a natural compound that belongs to the chemical family of Xanthones . The compound appears as a yellow powder .
Synthesis Analysis
The synthesis of xanthones involves various strategies . The classical method involves the use of a mixture of polyphenol and different salicylic acids heated with acetic anhydride . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . More recently, a series of xanthones were synthesized via this classical method with microwave heating .Molecular Structure Analysis
The molecular formula of 2,5-Dihydroxy-1-methoxyxanthone is C14H10O5 . The structure involves a xanthone core presenting an almost flat conformation and substituents adopting the more stable orientations . The hydroxyl group linked at position 1 is involved in a resonance-assisted hydrogen bond with the carbonyl group .Chemical Reactions Analysis
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Physical And Chemical Properties Analysis
2,5-Dihydroxy-1-methoxyxanthone is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications
Xanthones from Mammea siamensis : A study identified 2,5-dihydroxy-1-methoxyxanthone among other xanthones in Mammea siamensis, suggesting potential medicinal applications (Poobrasert et al., 1998).
Anti-ulcer Activity : Research on Hypericum oblongifolium roots found xanthones, including 2,5-dihydroxy-1-methoxyxanthone, which were evaluated for anti-ulcer activity, indicating its potential therapeutic use in treating ulcers (Ali et al., 2014).
Xanthones from Polygala nyikensis : This study isolated xanthones, including 2,5-dihydroxy-1-methoxyxanthone, from Polygala nyikensis, showing antifungal activity against plant pathogenic fungi (Marston et al., 1993).
Xanthones from Garcinia subelliptica : This research isolated 2,5-dihydroxy-1-methoxyxanthone from Garcinia subelliptica, among other xanthones, pointing towards its significance in natural product chemistry (Minami et al., 1996).
Safety and Hazards
The safety data sheet for 2,5-Dihydroxy-1-methoxyxanthone suggests that it may cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . In case of inhalation, the affected individual should be moved to fresh air immediately . If it comes in contact with skin, the area should be washed with plenty of soap and water .
properties
IUPAC Name |
2,5-dihydroxy-1-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-14-9(16)5-6-10-11(14)12(17)7-3-2-4-8(15)13(7)19-10/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXALMAGQFXNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxy-1-methoxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



